2-(3-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. It is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is characterized by its stability and reactivity, making it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-2-methoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. The reaction is usually carried out in the presence of a palladium catalyst under inert conditions to prevent oxidation. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves large-scale reactors and continuous flow systems to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides.
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Bases: Like potassium carbonate or sodium hydroxide for substitution reactions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura cross-coupling.
Phenols and Quinones: From oxidation reactions.
Substituted Phenyl Compounds: From nucleophilic substitution reactions.
Scientific Research Applications
2-(3-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in forming complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and in medicinal chemistry for creating new therapeutic agents.
Industry: Applied in the production of polymers, electronic materials, and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond. The molecular targets include aryl or vinyl halides, and the pathways involve oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methoxyphenylboronic Acid: Similar in structure but lacks the dioxaborolane moiety.
4-Methoxyphenylboronic Acid: Lacks the chlorine substituent and the dioxaborolane ring.
2-Chloro-5-(trifluoromethyl)pyridine: Contains a chlorine substituent but differs significantly in its core structure.
Uniqueness
2-(3-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a chloro and methoxy substituent on the phenyl ring, coupled with the dioxaborolane moiety. This unique structure imparts specific reactivity and stability, making it particularly useful in cross-coupling reactions and other synthetic applications.
Properties
IUPAC Name |
2-(3-chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)9-7-6-8-10(15)11(9)16-5/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPPBRVIMIYKLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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